molecular formula C10H9NO2S B12913473 5-((phenylthio)methyl)isoxazol-3(2H)-one CAS No. 89660-83-3

5-((phenylthio)methyl)isoxazol-3(2H)-one

Cat. No.: B12913473
CAS No.: 89660-83-3
M. Wt: 207.25 g/mol
InChI Key: SFCCRYKGWIMYCJ-UHFFFAOYSA-N
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Description

5-((phenylthio)methyl)isoxazol-3(2H)-one is a heterocyclic compound that features an isoxazole ring substituted with a phenylthio group Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((phenylthio)methyl)isoxazol-3(2H)-one typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. The phenylthio group can be introduced through a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of catalysts, such as copper(I) or ruthenium(II), to facilitate the cycloaddition reaction. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-((phenylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Isoxazolines.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

5-((phenylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-((phenylthio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylthio group can enhance its binding affinity to target proteins, while the isoxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    5-methylisoxazole: Lacks the phenylthio group, resulting in different reactivity and biological activity.

    3-phenylisoxazole: Contains a phenyl group directly attached to the isoxazole ring, leading to different chemical properties.

    Isoxazole-4-carboxylic acid: Contains a carboxyl group, which significantly alters its chemical behavior and applications.

Uniqueness

5-((phenylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of both the isoxazole ring and the phenylthio group.

Properties

CAS No.

89660-83-3

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

5-(phenylsulfanylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C10H9NO2S/c12-10-6-8(13-11-10)7-14-9-4-2-1-3-5-9/h1-6H,7H2,(H,11,12)

InChI Key

SFCCRYKGWIMYCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=O)NO2

Origin of Product

United States

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